molecular formula C14H17N B13115218 2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirene CAS No. 62737-00-2

2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirene

Cat. No.: B13115218
CAS No.: 62737-00-2
M. Wt: 199.29 g/mol
InChI Key: MLUQQDIYONBCKC-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirine is an organic compound that belongs to the azirine family. Azirines are three-membered nitrogen-containing heterocycles known for their high reactivity and unique chemical properties. This compound is characterized by the presence of a phenyl group, a methyl group, and a 3-methylbut-2-en-1-yl group attached to the azirine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirine typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 2-phenyl-2-(3-methylbut-2-en-1-yl)acetonitrile with a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to form the azirine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification techniques plays a crucial role in the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced products.

    Substitution: The azirine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted azirines with various functional groups.

Scientific Research Applications

2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirine involves its high reactivity due to the strained three-membered azirine ring. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways and targets depend on the context of its application, such as its use as a reagent or a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenyl-2H-azirine: Lacks the 3-methylbut-2-en-1-yl group, making it less versatile in certain reactions.

    3-Phenyl-2H-azirine: Lacks both the methyl and 3-methylbut-2-en-1-yl groups, resulting in different reactivity and applications.

Uniqueness

2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirine is unique due to the presence of the 3-methylbut-2-en-1-yl group, which enhances its reactivity and allows for a broader range of chemical transformations. This structural feature also contributes to its potential biological activities and applications in various fields.

Properties

CAS No.

62737-00-2

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2-methyl-2-(3-methylbut-2-enyl)-3-phenylazirine

InChI

InChI=1S/C14H17N/c1-11(2)9-10-14(3)13(15-14)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3

InChI Key

MLUQQDIYONBCKC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(C(=N1)C2=CC=CC=C2)C)C

Origin of Product

United States

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